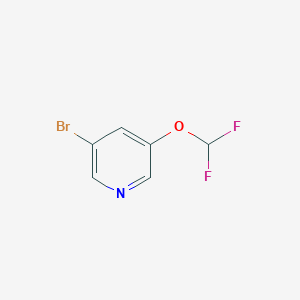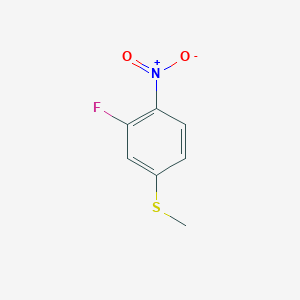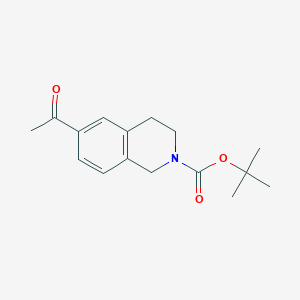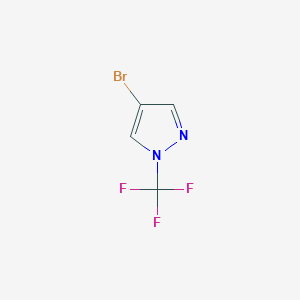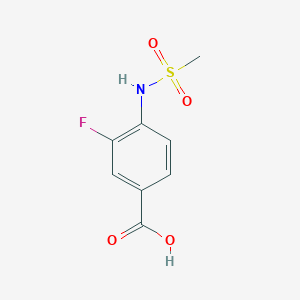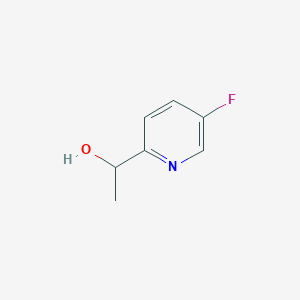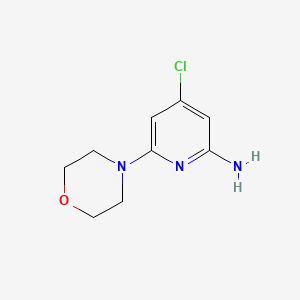
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one
Vue d'ensemble
Description
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is an organic compound . It is also known as 5-Fluoro-7-nitro-2-oxyindole . The molecular formula of this compound is C8H5FN2O3 and it has a molecular weight of 196.14 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . The compound has a fluorine atom at the 5th position and a nitro group at the 7th position of the indole ring .Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de la 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one ont été étudiés pour leurs propriétés antivirales. Par exemple, certains dérivés ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4, avec des valeurs de CI50 indiquant leur potentiel en tant qu'agents antiviraux .
Propriétés Anti-VIH
Les dérivés de l'indole, y compris ceux avec la structure de la this compound, ont été étudiés pour leurs propriétés anti-VIH. Des études de docking moléculaire suggèrent que ces composés pourraient être efficaces dans la lutte contre le VIH-1 .
Applications Anticancéreuses
Le noyau indolique, qui est présent dans la this compound, est une caractéristique commune à de nombreuses molécules de médicaments synthétiques. Ces composés se sont avérés se lier avec une forte affinité à plusieurs récepteurs, ce qui est bénéfique pour développer de nouveaux dérivés pour le traitement du cancer .
Effets Antimicrobiens
Les dérivés de l'indole sont connus pour leur activité antimicrobienne. L'ajout du noyau indolique aux composés médicinaux améliore leur pharmacophore, ce qui en fait un composé hétérocyclique important avec une large gamme d'activités biologiques, y compris des effets antimicrobiens .
Potentiel Antidiabétique
La recherche a indiqué que les dérivés de l'indole peuvent avoir des propriétés antidiabétiques. Ceci est important car cela ouvre des possibilités pour de nouvelles approches thérapeutiques dans le traitement du diabète .
Activité Antimalarique
L'échafaudage indolique est également exploré pour son activité antimalarique. Les dérivés de la this compound pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antimalariques .
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications . Therefore, the future directions for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could involve further exploration of its biological activities and potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have shown interactions with enzymes involved in antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect various cell types, leading to changes in cell proliferation, apoptosis, and differentiation . For example, this compound may impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with transcription factors, influencing gene expression patterns . The molecular mechanism also involves modulation of signaling pathways, such as those related to inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to this compound may lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent. Understanding the dosage-response relationship is critical for optimizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can influence metabolic flux and the levels of metabolites . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported across cell membranes by solute carriers or bind to intracellular proteins that facilitate its distribution. These processes are crucial for understanding the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.
Propriétés
IUPAC Name |
5-fluoro-7-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTABSUQFXHSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
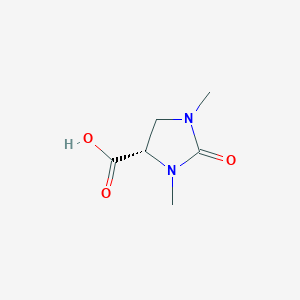
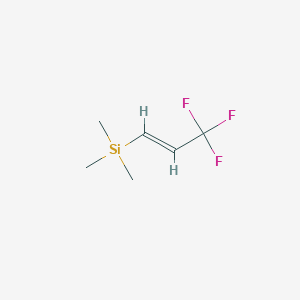
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)
